5-methoxy-4-methyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-methoxy-4-methyl-1H-indazole |
InChI |
InChI=1S/C9H10N2O/c1-6-7-5-10-11-8(7)3-4-9(6)12-2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
XBGFJNJKSTWMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)OC |
Origin of Product |
United States |
Molecular and Electronic Structure Investigations of 5 Methoxy 4 Methyl 1h Indazole
Spectroscopic Characterization in Academic Research
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methoxy (B1213986) group, and the methyl group. For a related compound, 5-methoxy-1H-indazole, the following proton chemical shifts have been reported in DMSO-d₆: a singlet for the methoxy protons at approximately 3.76 ppm, and aromatic signals at 6.98 ppm (dd, J=8.8, 1.8 Hz), 7.15 ppm (d, J=1.8 Hz), and 7.42 ppm (d, J=8.8 Hz). The indazole N-H proton typically appears as a broad singlet at a downfield chemical shift, around 12.89 ppm. For 5-methoxy-4-methyl-1H-indazole, the introduction of the methyl group at the 4-position would influence the chemical shifts of the adjacent aromatic protons due to its electron-donating nature and steric effects.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Based on data for various substituted indazoles, the carbon atoms of the benzene (B151609) ring are expected to resonate in the range of 100-140 ppm. The methoxy carbon would appear around 55 ppm, and the methyl carbon would be found further upfield. For comparison, the ¹³C NMR spectrum of the parent 1H-indazole in CDCl₃ shows signals at δ 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, and 140.01 ppm. wiley-vch.de The substituent effects of the methoxy and methyl groups would alter these values in a predictable manner.
¹⁴N and ¹⁵N NMR: Nitrogen NMR can provide direct information about the electronic environment of the nitrogen atoms in the pyrazole (B372694) ring of the indazole system. researchgate.net These studies are less common but can be very informative, particularly for distinguishing between N1 and N2 isomers in substituted indazoles. researchgate.net The chemical shifts are sensitive to tautomerism and substitution patterns on the indazole core. researchgate.net
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | ~12.9 | br s | - |
| Ar-H | ~7.0-7.5 | m | - |
| OCH₃ | ~3.8 | s | - |
| CH₃ | ~2.4 | s | - |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For the parent 1H-indazole, characteristic peaks are observed at 3148 cm⁻¹ (N-H stretch) and 1619 cm⁻¹ (C=C stretch). wiley-vch.de For the title compound, one would also expect to see C-H stretching vibrations for the aromatic ring and the methyl/methoxy groups around 2850-3100 cm⁻¹, C-O stretching for the methoxy group around 1030-1250 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular weight of this compound is 162.19 g/mol . A high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of a methyl group from the methoxy moiety or other characteristic cleavages of the indazole ring.
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3150 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-2960 |
| C=C Stretch (Aromatic) | ~1450-1600 |
| C-O Stretch (Methoxy) | ~1030-1250 |
Crystallographic Analysis of this compound Derivatives
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound itself is not reported in the provided sources, analysis of its derivatives offers valuable insights into the geometry of the indazole core.
Theoretical and Computational Chemistry for Structural Elucidation
Computational chemistry methods are increasingly used to complement experimental data, providing a deeper understanding of molecular structure and properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are frequently employed to optimize molecular geometries and predict various molecular properties. researchgate.netscielo.org.mx For indazole derivatives, DFT calculations have been used to determine the most stable tautomeric forms and to predict bond lengths and angles. nih.govacs.org For this compound, DFT calculations would be expected to confirm the planarity of the bicyclic indazole system and to provide optimized geometries for the methoxy and methyl substituents. These calculations can also offer insights into the electronic properties, such as the distribution of electron density and the energies of the molecular orbitals. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Methoxy 4 Methyl 1h Indazole Analogues
Impact of Substituent Variation on Biological Activity
Role of Methoxy (B1213986) and Methyl Groups
The individual and combined influence of the 5-methoxy and 4-methyl groups on the biological activity of the 1H-indazole core is not well-documented. In broader studies of indazole-containing compounds, methoxy groups have been noted for their potential to act as hydrogen bond acceptors and to influence the electronic properties and metabolic stability of the molecule. For instance, in a series of indazole arylsulfonamides designed as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4-position were found to be among the more potent substituents. nih.gov
Similarly, methyl groups can impact activity through steric effects, by influencing the conformation of the molecule, and by modifying its lipophilicity, which can affect cell permeability and binding to target proteins. However, without specific studies on 5-methoxy-4-methyl-1H-indazole, the precise contribution of these groups in this particular arrangement remains speculative.
Influence of Nitro and Halogen Substitutions
The introduction of nitro and halogen groups can significantly modulate the pharmacological profile of indazole derivatives. Nitro groups, being strong electron-withdrawing groups, can alter the electronic distribution of the indazole ring and participate in interactions with biological targets. acs.org Studies on various nitro-1H-indazoles have been conducted, though not specifically on the 5-methoxy-4-methyl scaffold. nih.govresearchgate.netnih.gov
Halogen atoms can influence activity through various mechanisms, including steric and electronic effects, and by forming halogen bonds, which are increasingly recognized as important in ligand-protein interactions. For example, in a study of indazole analogues of 5-MeO-DMT, a 5-bromo analogue showed high agonist potency, with in silico docking studies suggesting a possible halogen-bonding interaction with the 5-HT2A receptor. researchgate.net The effect of such substitutions on the this compound core has not been specifically investigated.
Positional Isomerism and Tautomeric Influence on Activity
Indazoles can exist as two principal tautomers, the 1H- and 2H-forms, and the position of the N-hydrogen can significantly impact their biological activity. Generally, the 1H-indazole tautomer is considered to be more thermodynamically stable than the 2H-tautomer. nih.govnih.gov The specific tautomeric preference of this compound and how this equilibrium might influence its biological activity is not described in the available literature.
Positional isomerism, referring to the different placement of substituents on the indazole ring, is a critical determinant of activity. The relative positions of the methoxy and methyl groups, as well as any additional substituents, would be expected to create distinct pharmacological profiles. However, a comparative analysis of positional isomers of this compound is absent from published research.
Ligand-Protein Interactions and Binding Modes
Understanding how a ligand interacts with its protein target at a molecular level is fundamental to rational drug design. While indazole derivatives are known to act as protein kinase inhibitors and interact with a variety of other targets, there are no publicly available crystal structures or detailed molecular modeling studies for this compound bound to a protein. rsc.orgsemanticscholar.org General binding modes for other indazole-based inhibitors often involve hydrogen bonding interactions with the hinge region of kinases, but the specific interactions for this particular compound are unknown. nih.gov
Computational Approaches to SAR
Computational methods are powerful tools for elucidating SAR. However, the application of these techniques to this compound analogues is not reported in the literature.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies involve the statistical correlation of chemical structures with their biological activities to develop predictive models. While QSAR analyses have been performed on various classes of indazole derivatives, a specific QSAR study on a series of this compound analogues has not been published. nih.govnih.gov Such a study would require a dataset of structurally related compounds with measured biological activities, which is currently unavailable.
Molecular Docking Studies
Molecular docking simulations are pivotal in predicting the preferred orientation of a ligand when bound to a target protein. For analogues of this compound, these studies have elucidated key interactions that govern their binding affinity and selectivity.
In the exploration of substituted indazole-ethanamines and indazole-tetrahydropyridines as potent serotonin (B10506) 5-HT2 receptor agonists, in silico docking studies suggested that the high potency of certain analogues could be attributed to specific interactions within the receptor's orthosteric pocket. For instance, a halogen-bonding interaction with the phenylalanine residue Phe2345.38 was identified as a potential contributor to the high potency of one of the potent analogues, VU6067416. This highlights the importance of specific substitutions on the indazole core in optimizing interactions with target residues.
Further research on novel indazole derivatives has utilized molecular docking to evaluate their potential as anti-cancer agents. In one such study, comprehensive molecular docking was performed on a series of synthesized indazole derivatives against a protein linked to renal cancer (PDB ID: 6FEW). The binding energy values were used to rank the compounds, and detailed analysis of the docking results revealed the crucial interactions between the ligands and amino acid residues in the active site. For example, compounds with the lowest binding energies were found to form significant hydrogen bonds and hydrophobic interactions with key residues such as Tyr248, Lys273, Val268, and Arg171.
The following table summarizes representative data from molecular docking studies on various indazole analogues, illustrating the relationship between structure and binding affinity.
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| 3c | 2ZCS | -6.80 | Tyr248, Lys273, Val268, Arg171 |
| 3j | 2ZCS | -7.45 | Tyr248, Lys273, Val268, Arg171 |
| VU6067416 | 5-HT2A Receptor | Not specified | Phe2345.38 |
These studies collectively demonstrate that the substitutions on the indazole ring system, including the placement of methoxy and methyl groups, as well as other functionalities, play a critical role in determining the binding mode and affinity of these compounds for their respective biological targets.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of binding and the conformational changes that may occur over time. For this compound analogues, MD simulations have been employed to validate docking poses and to understand the dynamic behavior of the complex.
In studies of allosteric inhibitors of the enzyme ALOX15, MD simulations were performed on dimeric enzyme models. These simulations, where an inhibitor was placed in the substrate-binding pocket of one monomer, helped to understand how structural differences induced by inhibitor binding are transmitted to affect the enzyme-substrate complexes. The simulations indicated that chemical modifications to the core pharmacophore alter the enzyme-inhibitor interactions, which in turn affects the inhibitory potency.
The integration of molecular docking with molecular dynamics simulations provides a powerful approach to understanding the SAR of this compound analogues. These computational methods are essential for the rational design of new derivatives with improved potency and selectivity.
Advanced Research Applications and Future Directions for Indazole Derivatives
Indazole Scaffolds in Chemical Biology
The versatility of the indazole scaffold makes it an important tool in chemical biology, where small molecules are used to probe and understand complex biological systems. rsc.org
Chemical probes are specialized small molecules designed to interact with a specific protein or pathway in a controlled manner, allowing researchers to study biological functions within the native cellular environment. mskcc.org The indazole core is an attractive starting point for the development of such probes due to its established record of diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. nih.gov
The development of these tools often involves modifying the core indazole structure to enhance specificity and introduce functionalities for detection, such as fluorescent tags for microscopy or biotin (B1667282) labels for proteomic analysis. mskcc.org By using chemical intuition and advanced synthetic methodologies, researchers can create novel indazole-based probes that represent entirely new chemical entities for exploring cellular biology. mskcc.org While the indazole scaffold is widely utilized for this purpose, specific chemical probes derived directly from 5-methoxy-4-methyl-1H-indazole are not prominently featured in recent literature.
Indazole derivatives have been instrumental in the investigation of various fundamental cellular processes, particularly in the context of cancer and inflammation.
Apoptosis and Cell Cycle Regulation: Certain novel indazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. rsc.orgnih.gov For example, studies on specific indazole compounds demonstrated an ability to disrupt cellular microtubule networks, which are crucial for cell division, leading to arrest in the G2/M phase of the cell cycle and subsequent apoptosis. nih.gov This mechanism is a key area of investigation for developing new anti-cancer agents. rsc.org
Inflammation Pathways: The anti-inflammatory properties of indazoles have been linked to their ability to modulate key cellular pathways. Research has shown that some indazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses, and reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). researchgate.netnih.gov
Kinase Inhibition: The indazole structure is a core component of numerous kinase inhibitors. nih.gov Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Indazole-based compounds have been designed to selectively target specific kinases, thereby blocking abnormal signaling pathways that drive tumor growth. rsc.orgnih.gov
Exploration in Agrochemical Research
The biological activity of indazole derivatives extends beyond medicine into the field of agrochemicals. Research has identified the potential for these compounds to be used in crop protection and management. Studies have shown that certain 3-aryl-1H-indazoles act as growth inhibitors for the root and shoot lengths of plants like wheat and sorghum, particularly at higher concentrations. researchgate.net
Furthermore, patents have been filed for indazole derivatives intended for use as pesticides. google.com These compounds have been developed for their fungicidal, insecticidal, and miticidal properties, highlighting their potential to control a variety of agricultural pests and pathogens. googleapis.com The development of novel agrochemicals with different mechanisms of action is crucial for managing resistance to existing treatments. googleapis.com
Computational Design of Novel Indazole Compounds
Modern drug discovery and materials science increasingly rely on computational methods to accelerate the design and optimization of new molecules. The indazole scaffold is a frequent subject of these in silico studies. japsonline.com
Computational techniques are pivotal in designing novel indazole derivatives and predicting their biological activities before undertaking costly and time-consuming synthesis. mdpi.com Key methods include:
Structure-Guided Design: This approach uses the known three-dimensional structure of a biological target (like an enzyme) to design molecules that will bind to it with high affinity and selectivity. This has been used to develop indazole-based kinase inhibitors. nih.gov
Pharmacophore Modeling and Molecular Docking: These methods identify the essential structural features of a molecule required for biological activity and predict how a candidate molecule will bind to its target protein. japsonline.commdpi.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the compound-target interaction. mdpi.com
ADMET Prediction: Algorithms are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a candidate molecule, helping to identify compounds with favorable drug-like characteristics early in the design process. mdpi.com
These predictive models allow researchers to screen vast virtual libraries of potential indazole derivatives and prioritize the most promising candidates for synthesis and experimental testing. mdpi.com
Indazoles as Corrosion Inhibitors: Theoretical and Experimental Considerations
Indazole derivatives have demonstrated significant promise as corrosion inhibitors for various metals and alloys in acidic environments. mdpi.com Their effectiveness stems from the presence of heteroatoms (N, O) and π-electrons in their structure, which facilitate strong adsorption onto metal surfaces. mdpi.com
A study on 5-Methoxy-indazole (MIA) , a compound structurally similar to this compound, revealed its potent ability to inhibit copper corrosion in a sulfuric acid (H₂SO₄) medium. nih.govacs.org
Experimental Findings:
Electrochemical Tests: Techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) confirmed that MIA is an efficient inhibitor. nih.govacs.org
Inhibition Efficiency: MIA achieved a high inhibition efficiency of up to 91.04% for copper. nih.govacs.org
Surface Analysis: Scanning electron microscopy (SEM) showed the formation of a protective film on the copper surface, which isolates the metal from the corrosive environment. nih.govacs.org
Theoretical Considerations:
Adsorption Mechanism: The adsorption of MIA on the copper surface was found to follow the Langmuir adsorption model. This indicates the formation of a monolayer of inhibitor molecules on the metal, involving both physical and chemical adsorption processes. nih.govacs.org
Computational Analysis: Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations provided deeper insight into the inhibition mechanism. These models showed that the indazole molecules adsorb in a parallel manner to the metal surface, maximizing the contact area and creating an effective protective barrier. nih.govacs.org
The table below summarizes key findings from the investigation of indazole derivatives as corrosion inhibitors.
| Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Adsorption Model | Techniques Used |
| 5-Methoxy-indazole (MIA) | Copper | H₂SO₄ | 91.04 | Langmuir | EIS, PDP, SEM, XPS, DFT, MD nih.govacs.org |
| 5-Aminoindazole (B92378) (AIA) | Carbon Steel | HCl | >92.1 | Langmuir | EIS, PDP, DFT mdpi.comresearchgate.net |
| 5-Nitroindazole (NIA) | Carbon Steel | HCl | >84.4 | Langmuir | EIS, PDP, DFT mdpi.comresearchgate.net |
| Indazolo[1,2-b]phthalazine derivative | Brass | HCl | 90 | Langmuir | EIS, PDP, SEM/EDS, XRD, DFT research-nexus.net |
Q & A
Q. What are the recommended synthetic routes for 5-methoxy-4-methyl-1H-indazole, and what key reaction parameters influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. Key reagents include sodium methoxide or potassium tert-butoxide for substitution, and solvents like DMF or THF under inert conditions . For example, methoxy group introduction may require controlled temperature (e.g., 60–80°C) to avoid side reactions. Base selection (e.g., Cs₂CO₃ vs. NaH) significantly impacts regioselectivity and purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound.
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography: Use SHELX software for single-crystal X-ray refinement. Key parameters include resolving disorder in methyl/methoxy groups via iterative least-squares refinement and validating with R-factor convergence (<5%) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Setup:
- Applications:
Q. What strategies are effective in resolving contradictions between predicted and observed biological activities of indazole derivatives?
Methodological Answer:
- Data Triangulation:
- Contradiction Analysis:
Q. What challenges arise in refining the X-ray crystallographic structure of this compound, and how can SHELX software address them?
Methodological Answer:
- Challenges:
- Solutions with SHELX:
Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate the pharmacophoric features of this compound derivatives?
Methodological Answer:
- Design Framework:
- Validation:
Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters for this compound
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Base (Substitution) | Cs₂CO₃ | ↑ Regioselectivity |
| Solvent | DMF | ↑ Reaction Rate |
| Temperature | 60–80°C | ↓ Side Reactions |
| Purification | Hexane/EtOAc (3:1) | ↑ Purity (>95%) |
Q. Table 2: Computational Validation Metrics for DFT Studies
| Functional | Avg. ΔH (kcal/mol) | Application Scope |
|---|---|---|
| B3LYP | ±2.4 | Thermochemistry |
| M06-2X | ±3.1 | Non-covalent Interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
